3-(1-(p-Hydroxyphenethyl)-3-propyl-3-pyrrolidinyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
m-[1-(p-Hydroxyphenethyl)-3-propyl-3-pyrrolidinyl]phenol is a bioactive chemical compound known for its unique structure and properties It is a phenolic compound with a complex molecular structure that includes a pyrrolidine ring, a hydroxyphenethyl group, and a propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of m-[1-(p-Hydroxyphenethyl)-3-propyl-3-pyrrolidinyl]phenol typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:
Formation of the Pyrrolidine Ring: This step involves the cyclization of appropriate precursors to form the pyrrolidine ring.
Attachment of the Hydroxyphenethyl Group: The hydroxyphenethyl group is introduced through a nucleophilic substitution reaction.
Introduction of the Propyl Chain: The propyl chain is added via an alkylation reaction.
The reaction conditions for these steps may vary, but they generally involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of m-[1-(p-Hydroxyphenethyl)-3-propyl-3-pyrrolidinyl]phenol may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may include continuous flow reactions, automated synthesis, and rigorous quality control measures to ensure consistency and high-quality output.
Chemical Reactions Analysis
Types of Reactions
m-[1-(p-Hydroxyphenethyl)-3-propyl-3-pyrrolidinyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form different reduced species.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like alkoxides and amines are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce various reduced phenolic derivatives.
Scientific Research Applications
m-[1-(p-Hydroxyphenethyl)-3-propyl-3-pyrrolidinyl]phenol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on specific medical conditions.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of m-[1-(p-Hydroxyphenethyl)-3-propyl-3-pyrrolidinyl]phenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
m-[1-(p-Hydroxyphenethyl)-3-propyl-3-pyrrolidinyl]phenol can be compared with other similar compounds, such as:
Phenol, m-(1-(p-hydroxyphenethyl)-3-isopropyl-3-pyrrolidinyl)-, hydrochloride, hydrate: This compound has a similar structure but with an isopropyl group instead of a propyl chain.
Other Phenolic Compounds: Compounds with similar phenolic structures but different substituents can be compared to highlight the unique properties of m-[1-(p-Hydroxyphenethyl)-3-propyl-3-pyrrolidinyl]phenol.
The uniqueness of m-[1-(p-Hydroxyphenethyl)-3-propyl-3-pyrrolidinyl]phenol lies in its specific combination of functional groups and its resulting chemical and biological properties.
Properties
CAS No. |
27544-75-8 |
---|---|
Molecular Formula |
C21H27NO2 |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
3-[1-[2-(4-hydroxyphenyl)ethyl]-3-propylpyrrolidin-3-yl]phenol |
InChI |
InChI=1S/C21H27NO2/c1-2-11-21(18-4-3-5-20(24)15-18)12-14-22(16-21)13-10-17-6-8-19(23)9-7-17/h3-9,15,23-24H,2,10-14,16H2,1H3 |
InChI Key |
LRMYMYHAGWQOEO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(CCN(C1)CCC2=CC=C(C=C2)O)C3=CC(=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.